molecular formula C21H20N4O3S B12151858 N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12151858
M. Wt: 408.5 g/mol
InChI Key: MIDLXLJTIXCRRL-UHFFFAOYSA-N
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Description

Electron-Donating and Withdrawing Effects

  • Furan-2-yl groups : Electron-donating via oxygen’s lone pairs, enhancing triazole’s aromaticity.
  • Sulfanyl bridge : Moderately electron-withdrawing due to sulfur’s electronegativity, polarizing the C-S bond.
  • Acetamide : The carbonyl group withdraws electrons, reducing electron density at the sulfanyl bridge.

Orbital Interactions

  • π-π Conjugation : Between triazole and furan rings, stabilizing the planar geometry.
  • n-π* Hyperconjugation : Lone pairs on triazole nitrogens interact with antibonding orbitals of adjacent C-N bonds.

Table 3: Key stereoelectronic interactions

Interaction Type Participating Orbitals Effect
π-π Conjugation Triazole ↔ Furan Stabilizes aromatic system
n-π* Hyperconjugation N lone pairs → C-N σ* Reduces ring strain
σ-π Conjugation C-S σ → Triazole π Enhances thioether reactivity

These interactions collectively enhance the compound’s stability and influence its reactivity in synthetic applications.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20N4O3S/c1-14-6-3-7-15(2)19(14)22-18(26)13-29-21-24-23-20(17-9-5-11-28-17)25(21)12-16-8-4-10-27-16/h3-11H,12-13H2,1-2H3,(H,22,26)

InChI Key

MIDLXLJTIXCRRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4

Origin of Product

United States

Biological Activity

N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure that combines a triazole ring and furan moieties, which are known for their diverse pharmacological properties. The exploration of its biological activity is critical for understanding its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O2S, with a molecular weight of 348.44 g/mol. The compound's structure includes:

  • Triazole Ring : Associated with antifungal and antibacterial properties.
  • Furan Moiety : Enhances bioactivity through unique electronic properties.

The InChIKey for this compound is GQWZVJHGCYQWQX-UHFFFAOYSA-N.

Antifungal and Antibacterial Properties

Compounds containing triazole rings have been extensively studied for their antifungal and antibacterial activities. Research indicates that this compound may exhibit similar activities by inhibiting key enzymes or disrupting cellular processes in pathogens. For instance, triazole derivatives often inhibit the synthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzymes involved in metabolic pathways or modulate receptor activity, leading to altered cellular responses. This could result in the inhibition of pathogen growth or proliferation.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of similar compounds. For example:

  • Anticancer Activity : A related compound demonstrated potent inhibitory effects on cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells. The IC50 values indicated strong antiproliferative effects (e.g., IC50 = 0.126 μM against MDA-MB-231 TNBC cells) .
  • Antiviral Activity : Another study showed that triazole derivatives exhibited significant antiviral activity against influenza viruses, with high selectivity indices indicating low toxicity to host cells .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-{[4...C22H23N7O4S2Contains a pyrimidine ring; potential for different biological activity
N-(2-chloro-4,6-dimethylphenyl)-2-{[4...C18H20ClN4O2SChlorine substitution may influence reactivity and biological properties
N-(2,6-dimethylphenyl)-2-{[5...(similar structure without furan)C18H20N4O2SDifferent potential applications due to structural variations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound is compared below with four analogs (Table 1), focusing on substituent variations and their implications for physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison of the Target Compound with Analogs

Compound Name R1 (Triazole Position 4) R2 (Triazole Position 5) Phenyl Substituents Reported Activity
Target Compound Furan-2-ylmethyl Furan-2-yl 2,6-Dimethylphenyl Not specified
N-(2,6-Dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Furan-2-ylmethyl Pyridin-4-yl 2,6-Dimethylphenyl Not reported
2-{[4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide Amino Furan-2-yl 2,6-Dimethylphenyl Anti-exudative (rats)
N-(2,6-Dichlorophenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2,4-Dimethylphenyl Phenoxymethyl 2,6-Dichlorophenyl Not reported

Key Comparative Insights

Substituent Effects on the Triazole Ring
  • In contrast, the amino-substituted triazole in enhances polarity and hydrogen-bonding capacity, likely contributing to its anti-exudative activity . The dichlorophenyl analog () replaces the furan-2-ylmethyl with a 2,4-dimethylphenyl group, increasing hydrophobicity and altering binding pocket compatibility .
  • Position 5 (R2): The target compound’s furan-2-yl group at position 5 contrasts with the pyridin-4-yl group in . Pyridine’s basic nitrogen may enhance solubility in polar environments or facilitate interactions with acidic residues in target proteins .
Modifications to the Acetamide Moiety
  • The 2,6-dimethylphenyl group in the target compound and –3 provides moderate steric hindrance and electron-donating effects. In contrast, the 2,6-dichlorophenyl group in adds electron-withdrawing character, which could influence electronic distribution and binding affinity .

Computational and Experimental Insights

  • Synthesis: All compounds are synthesized via alkylation of triazole-3-thiones, with modifications to the triazole ring achieved through Paal-Knorr condensation or other functionalization strategies .

Preparation Methods

Cyclization of Thiosemicarbazides

Hydrazine derivatives undergo cyclization with nitriles or isothiocyanates to form 1,2,4-triazole-3-thiones. For example, refluxing 2-(furan-2-yl)acetonitrile with thiosemicarbazide in ethanol yields 5-(furan-2-yl)-4H-1,2,4-triazole-3-thione (Fig. 1A). Key parameters include:

  • Solvent: Ethanol or 1,4-dioxane

  • Temperature: 80–100°C

  • Reaction Time: 4–8 hours

  • Yield: 65–78%.

Base-Catalyzed Cyclization

Alternative routes employ acyl hydrazides condensed with isothiocyanates. For instance, 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione forms via cyclization of furan-2-carbonyl hydrazide with ammonium thiocyanate in acidic conditions.

Table 1: Comparative Analysis of Triazole Core Synthesis

MethodSolventTemperature (°C)Yield (%)Reference
ThiosemicarbazideEthanol8072
Acyl HydrazideHCl/EtOH10068

Formation of the Sulfanyl Acetamide Moiety

The sulfanyl bridge links the triazole and acetamide groups via two strategies:

Thiol-Alkylation

3-mercapto-triazole intermediates react with 2-chloro-N-(2,6-dimethylphenyl)acetamide in alkaline ethanol (pH 10–12). Optimal conditions:

  • Molar Ratio: 1:1.2 (triazole:chloroacetamide)

  • Temperature: 50°C

  • Reaction Time: 6 hours

  • Yield: 70–75%.

Nucleophilic Displacement

Using DMF as a polar aprotic solvent with K₂CO₃ at 80°C improves displacement kinetics, achieving 82% yield.

Table 2: Sulfanyl Bridge Formation Optimization

ConditionSolventBaseYield (%)
Alkaline EthanolEtOHNaOH75
Polar AproticDMFK₂CO₃82

Final Coupling and Purification

Acid-Base Workup

Post-reaction, the crude product is acidified to pH 2–3 with HCl, precipitating unreacted intermediates. Filtration followed by neutralization (NaHCO₃) isolates the acetamide.

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) removes residual furan derivatives. Purity >98% is confirmed via HPLC.

Scalability and Industrial Adaptations

Solvent Recovery Systems

Patent CN103570645A highlights ethanol recovery via distillation, reducing costs by 30% in large-scale batches.

Continuous Flow Reactors

Microreactor systems enhance triazole cyclization efficiency, achieving 90% yield in 2 hours versus 8 hours in batch.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, triazole-H), 6.85–7.20 (m, furan-H), 2.25 (s, 6H, CH₃).

  • MS (ESI): m/z 427.1 [M+H]⁺.

Purity Assessment

HPLC (C18 column, acetonitrile/water) shows retention time = 12.3 min, confirming absence of diastereomers.

Challenges and Mitigation Strategies

Byproduct Formation

Excess chloroacetamide generates dimeric sulfides. Stoichiometric control and slow reagent addition reduce byproducts to <5%.

Moisture Sensitivity

Triazole intermediates hydrolyze in aqueous media. Anhydrous DMF and molecular sieves stabilize reactions.

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Thione alkylation : Reacting 3-thiol-1,2,4-triazole derivatives with α-chloroacetamides in the presence of KOH to form the sulfanyl bridge .
  • Triazole ring formation : Cyclization using hydrazine derivatives and carbon disulfide, followed by furan substitution .
  • Key parameters : Temperature (60–80°C for thione alkylation), solvent choice (DMF or ethanol for polar intermediates), and pH control (alkaline conditions for deprotonation) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, triazole carbons at δ 150–160 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
  • Mass Spectrometry (MS) : ESI-MS to validate molecular weight (e.g., m/z 585.56 for C₂₄H₂₃N₅O₃S₂) .
  • Infrared Spectroscopy (IR) : Identification of key functional groups (e.g., S–C=O stretch at 1680–1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate substituent impact on biological activity?

  • Substituent variation : Compare analogs with modifications to the furan (e.g., thiophene replacement), triazole (e.g., methyl vs. allyl groups), or phenyl rings (e.g., chloro vs. methoxy groups) .
  • Assay selection : Use standardized in vitro assays (e.g., antimicrobial MIC tests, anti-inflammatory COX-2 inhibition) to quantify activity differences .
  • Statistical analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with bioactivity .

Q. What methodologies are recommended for investigating biological target interactions (e.g., enzyme binding)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., COX-2 or bacterial dihydrofolate reductase) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Q. How should contradictory data regarding biological efficacy across studies be analyzed and resolved?

  • Variable identification : Compare assay conditions (e.g., cell lines, incubation times) and compound purity (e.g., HPLC traces vs. biological activity) .
  • Structural validation : Re-analyze disputed compounds via X-ray crystallography (e.g., confirming triazole tautomerism) .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for publication bias using funnel plots .

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